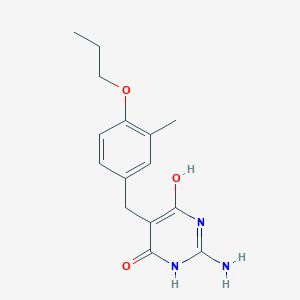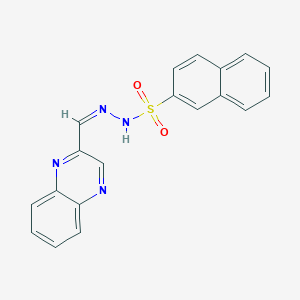![molecular formula C20H17ClFN3O3S B4625329 methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)
methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine compounds involves multiple steps, including condensation, hydrogenolysis, and cyclization reactions. For instance, Grivsky et al. (1980) described a method for synthesizing a similar compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which involves conversion of an intermediate compound through treatment with N,N-dimethylformamide--thionyl chloride and hydrogenolysis with palladium on charcoal (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been elucidated using various techniques like X-ray diffraction, NMR, and density functional theory calculations. Pekparlak et al. (2018) provided insights into the crystal structure of a related compound using X-ray diffraction and spectroscopic methods (Pekparlak et al., 2018).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidines undergo various chemical reactions, including alkylation, cyclocondensation, and exchange reactions. Batty et al. (1997) explored the synthesis and exchange reactions of similar derivatives, highlighting the chemical versatility of this class (Batty et al., 1997).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, like solubility and melting points, are influenced by their molecular structure. However, specific data on the physical properties of methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is not readily available in the literature.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the functional groups present in the pyrido[2,3-d]pyrimidine derivatives. For example, the presence of a thioether group can influence the reactivity and biological activity of these compounds, as shown in studies by Sharma et al. (2012) on similar derivatives (Sharma et al., 2012).
Scientific Research Applications
Synthesis and Chemical Reactions
Research into the synthesis and reactions of Biginelli compounds, which include derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has been extensive. These compounds can undergo various chemical reactions, leading to the formation of different heterocyclic compounds, such as pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. Such synthetic pathways are crucial for the development of new pharmaceuticals and materials with potential applications in medicine and industry (Kappe & Roschger, 1989).
Antitumor Activity
Compounds related to the specified chemical structure have been synthesized and tested for their antitumor activities. For example, derivatives of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown significant activity against certain types of cancer, highlighting the potential of these compounds in developing new anticancer therapies (Grivsky et al., 1980).
Antimicrobial and Antiviral Activities
The derivatives of the specified compound have been investigated for their antimicrobial and antiviral properties. For instance, novel thiazolo[3,2-a]pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities, indicating their potential as leads for developing new anti-inflammatory drugs (Alam et al., 2010). Additionally, dihydro(alkylthio)(naphthylmethyl)oxopyrimidines have been identified as novel non-nucleoside reverse transcriptase inhibitors, demonstrating significant anti-HIV activity (Mai et al., 1997).
Pharmacological Evaluation
The pharmacological evaluation of newer thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activity further emphasizes the potential medicinal applications of these compounds. Some derivatives have been found to possess significant activities, offering insights into their mechanism of action and potential therapeutic uses (Alam et al., 2010).
Metabolism and Disposition Studies
Studies on the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy provide essential data on the metabolic fate of these compounds, which is crucial for their development as therapeutic agents (Monteagudo et al., 2007).
properties
IUPAC Name |
methyl 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-cyclopropyl-7-methyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-10-8-12(19(27)28-2)16-17(23-10)25(11-6-7-11)20(24-18(16)26)29-9-13-14(21)4-3-5-15(13)22/h3-5,8,11H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLUIYFWWMDXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=C(C=CC=C3Cl)F)C4CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![diethyl [(2-methyl-3-furyl)methyl]phosphonate](/img/structure/B4625268.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
![4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)
![4-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4625299.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625304.png)

![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)
